![molecular formula C15H11BrO2 B592735 5-Bromo-3,4-dimethyl-9H-xanthen-9-one CAS No. 1035912-43-6](/img/structure/B592735.png)
5-Bromo-3,4-dimethyl-9H-xanthen-9-one
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Overview
Description
5-Bromo-3,4-dimethyl-9H-xanthen-9-one is a biochemical compound with the molecular formula C15H11BrO2 and a molecular weight of 303.15 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for 5-Bromo-3,4-dimethyl-9H-xanthen-9-one is1S/C15H11BrO2/c1-8-6-7-11-13 (17)10-4-3-5-12 (16)15 (10)18-14 (11)9 (8)2/h3-7H,1-2H3
. This indicates the connectivity and hydrogen count of the molecule’s atoms, but not its three-dimensional structure.
Scientific Research Applications
Synthetic Pathways and Applications
- Bromination as a Synthetic Route: A study by Nikishin and Fedotova (2007) highlighted the bromination of 9-dimedonyl-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one, leading to a new series of substituted hydrochromeno[2,3,4-kl]xanthenones. This process opens avenues for synthesizing compounds with potential applications in developing poorly accessible compounds, including heteroanalogs, demonstrating the versatility of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one derivatives in synthetic organic chemistry Nikishin & Fedotova, 2007.
Anticancer Research
- Inhibition Against Cancer Cell Growth: Research by Liu et al. (2017) synthesized xanthone derivatives, including structures related to 5-Bromo-3,4-dimethyl-9H-xanthen-9-one, to evaluate their in vitro inhibition activities against cancer cell lines. One derivative showed significant activity against the MDA-MB-231 cell line, highlighting the potential of 5-Bromo-3,4-dimethyl-9H-xanthen-9-one derivatives in anticancer therapy Liu et al., 2017.
Alzheimer's Disease Treatment
- Novel Compounds for Alzheimer’s Disease: Figueroa-Villar et al. (2017) described the synthesis of novel compounds for Alzheimer’s disease treatment, showcasing the structural similarity of these compounds to tacrine, a notable acetylcholinesterase inhibitor. This study underscores the therapeutic potential of xanthene derivatives in neurodegenerative disease management Figueroa-Villar, 2017.
Green Chemistry Applications
- Eco-Friendly Catalysis: A study by Samani et al. (2018) focused on the green synthesis of xanthenone derivatives using TiO2-CNTs nanocomposite as a catalyst. This approach emphasizes the environmental benefits of employing eco-friendly and reusable catalysts in chemical synthesis, aligning with sustainability goals in the chemical industry Samani et al., 2018.
Biological and Pharmacological Activities
- Biological Evaluation of Xanthones: Lemos et al. (2019) synthesized aminated xanthones, exploring their potential as p53-activating agents with antitumor activity. This research highlights the significant biological and pharmacological activities of xanthone derivatives, including those related to 5-Bromo-3,4-dimethyl-9H-xanthen-9-one, in cancer treatment Lemos et al., 2019.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that xanthones, the class of compounds to which it belongs, often interact with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 230-231°c . Its solubility properties suggest that it may have reasonable bioavailability, but this would need to be confirmed through experimental studies .
properties
IUPAC Name |
5-bromo-3,4-dimethylxanthen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c1-8-6-7-11-13(17)10-4-3-5-12(16)15(10)18-14(11)9(8)2/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNBEPKDBMMDES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(O2)C(=CC=C3)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,4-dimethyl-9H-xanthen-9-one |
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